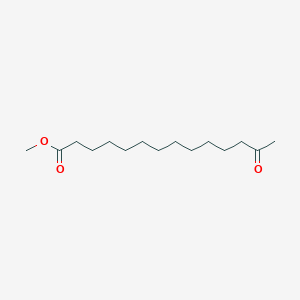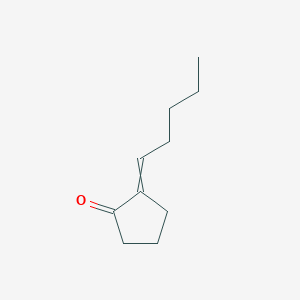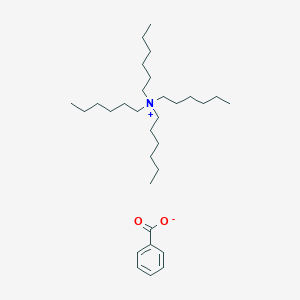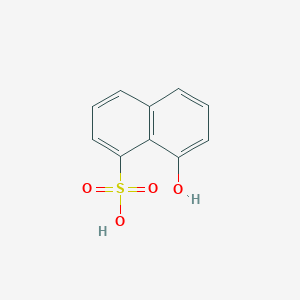![molecular formula C25H46O3Si2 B095158 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- CAS No. 17562-92-4](/img/structure/B95158.png)
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, also known as 11-Oxo, is a synthetic androstane steroid that has been widely studied for its potential use in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of various biological processes. In
Mechanism Of Action
The mechanism of action of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- is not fully understood, but it is believed to act as an androgen receptor agonist, meaning that it binds to and activates the androgen receptor in cells. This activation can lead to a variety of downstream effects, including changes in gene expression, protein synthesis, and cell proliferation.
Biochemical And Physiological Effects
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- has been shown to exhibit a variety of biochemical and physiological effects, including increased muscle mass and strength, improved insulin sensitivity, and decreased inflammation. It has also been shown to have anti-cancer properties, particularly in prostate cancer cells, and to exhibit anti-oxidant effects that may help protect against oxidative stress and cellular damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- in lab experiments is its ability to selectively activate the androgen receptor, allowing researchers to investigate the specific effects of androgens on cellular processes. Additionally, the synthesis method for 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- is relatively simple and efficient, making it a cost-effective option for researchers. However, there are also some limitations to using 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- in lab experiments. For example, its effects may be influenced by other factors such as diet and exercise, making it difficult to isolate the specific effects of the compound. Additionally, its use in humans is not well studied, so its safety and efficacy in this context are not fully understood.
Future Directions
There are several future directions for research on 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-. One area of interest is its potential use in the treatment of various diseases, such as cancer and metabolic disorders. Additionally, further research is needed to fully understand its mechanisms of action and to investigate its effects in different cell types and under different conditions. Finally, there is a need for more studies on the safety and efficacy of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- in humans, particularly with regard to its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- involves the reaction of androstenedione with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with a silylating agent such as trimethylsilyl trifluoromethanesulfonate to yield the final product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- for scientific research purposes.
Scientific Research Applications
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- has been extensively studied for its potential use in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a valuable tool for investigating the mechanisms of these processes. It has also been used to study the effects of androgens on muscle growth and development, as well as to investigate the role of androgens in male sexual function.
properties
CAS RN |
17562-92-4 |
|---|---|
Product Name |
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- |
Molecular Formula |
C25H46O3Si2 |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
(3R,5S,8S,9S,10S,11S,13S,14S)-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H46O3Si2/c1-24-14-13-18(27-29(3,4)5)15-17(24)9-10-19-20-11-12-22(26)25(20,2)16-21(23(19)24)28-30(6,7)8/h17-21,23H,9-16H2,1-8H3/t17-,18+,19-,20-,21-,23+,24-,25-/m0/s1 |
InChI Key |
SVZGBEADGIZYEM-FCROFNNKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
synonyms |
3α,11β-Bis(trimethylsiloxy)-5α-androstan-17-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



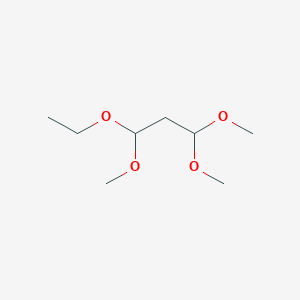
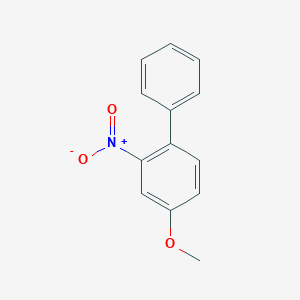
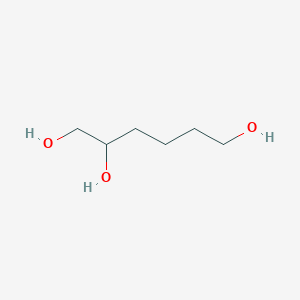
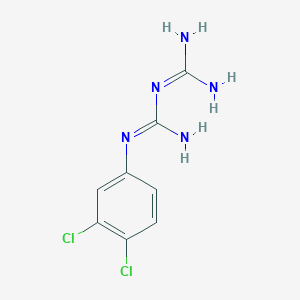
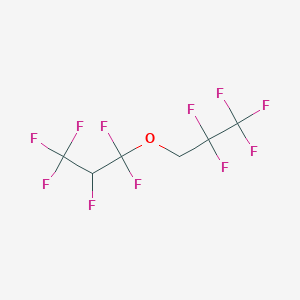
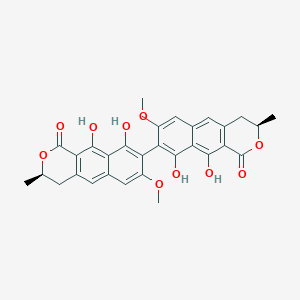
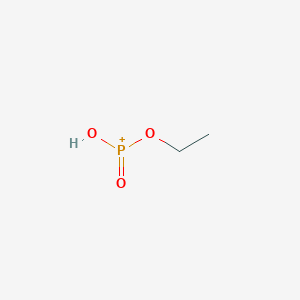
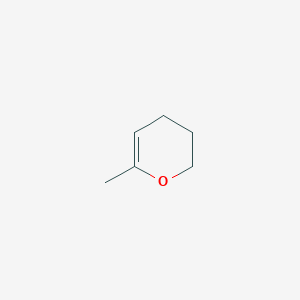
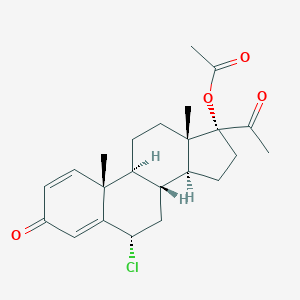
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
